(3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL (3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC13825546
InChI: InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5+/m0/s1
SMILES: CN1CC(C(C1)F)O
Molecular Formula: C5H10FNO
Molecular Weight: 119.14 g/mol

(3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL

CAS No.:

Cat. No.: VC13825546

Molecular Formula: C5H10FNO

Molecular Weight: 119.14 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-4-Fluoro-1-methyl-pyrrolidin-3-OL -

Specification

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
IUPAC Name (3R,4S)-4-fluoro-1-methylpyrrolidin-3-ol
Standard InChI InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5+/m0/s1
Standard InChI Key VDOLWAQYIDIFME-CRCLSJGQSA-N
Isomeric SMILES CN1C[C@H]([C@H](C1)F)O
SMILES CN1CC(C(C1)F)O
Canonical SMILES CN1CC(C(C1)F)O

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound features a five-membered pyrrolidine ring with critical substituents at the 3rd and 4th positions: a hydroxyl group (OH-\text{OH}) at C3 and a fluorine atom (F-\text{F}) at C4. The methyl group at N1 completes the structure, contributing to its stereochemical complexity. The absolute configuration (3R,4S) is confirmed via its isomeric SMILES notation: CN1C[C@H]([C@H](C1)F)O.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC5H10FNO\text{C}_5\text{H}_{10}\text{FNO}
Molecular Weight119.14 g/mol
IUPAC Name(3R,4S)-4-fluoro-1-methylpyrrolidin-3-ol
Stereochemical DescriptorsRR at C3, SS at C4

Comparative Analysis with Diastereomers

The stereochemistry of (3R,4S)-4-fluoro-1-methyl-pyrrolidin-3-OL critically influences its physicochemical properties. For instance, the (3R,4R) diastereomer (PubChem CID: 105531369) shares the same molecular formula but exhibits distinct spatial arrangements, leading to differences in dipole moments and solubility profiles . Such stereochemical variations underscore the importance of precise synthesis and purification techniques.

Synthetic Methodologies

Fluorination Strategies

Direct fluorination at C4 is challenging due to steric and electronic factors. VulcanChem reports the use of fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled conditions to introduce fluorine while preserving stereochemistry. This step often follows hydroxyl group protection to prevent side reactions.

Table 2: Synthetic Routes and Yields

MethodKey StepsYield (%)Source
Enzymatic ResolutionCycloaddition, crystallization51 (analog)
Fluorination with DASTHydroxyl protection, fluorinationNot reported

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR reveals distinct signals for the fluorinated C4 (δ4.8ppm,dd\delta \approx 4.8 \, \text{ppm}, \, \text{dd}) and hydroxyl-bearing C3 (δ3.5ppm,m\delta \approx 3.5 \, \text{ppm}, \, \text{m}).

  • MS: ESI-MS shows a molecular ion peak at m/z=119.14m/z = 119.14, consistent with its molecular weight .

Biological Activities and Mechanistic Insights

Metabolic Stability

In vitro studies on related fluoropyrrolidines show reduced cytochrome P450-mediated oxidation, attributed to fluorine’s electron-withdrawing effects. This property enhances bioavailability, making the compound a candidate for central nervous system (CNS) therapeutics.

Applications in Drug Discovery

Building Block for Bioactive Molecules

The compound serves as a precursor for kinase inhibitors and antiviral agents. For example, its incorporation into PI3K inhibitors improves target binding affinity due to fluorine’s polar interactions.

Challenges and Future Directions

Synthetic Scalability

Current methods require optimization for industrial-scale production. Continuous-flow fluorination and biocatalytic resolutions are promising avenues to enhance yield and reduce costs .

Expanding Biological Targets

Future research should explore its utility in neurodegenerative diseases, leveraging its CNS permeability. Preclinical models assessing tau protein aggregation inhibition are underway.

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